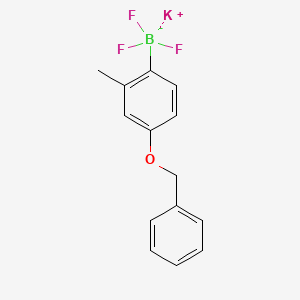

Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate

Description

Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate (CAS: 1027642-25-6) is an organotrifluoroborate salt with a phenyl ring substituted at the 4-position by a benzyloxy group and at the 2-position by a methyl group. This compound is part of the broader class of potassium organotrifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids . The tetracoordinate boron center in trifluoroborates reduces susceptibility to oxidation and protodeboronation, making them bench-stable reagents suitable for multi-step syntheses .

The benzyloxy and methyl substituents confer unique electronic and steric properties.

Properties

IUPAC Name |

potassium;trifluoro-(2-methyl-4-phenylmethoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BF3O.K/c1-11-9-13(7-8-14(11)15(16,17)18)19-10-12-5-3-2-4-6-12;/h2-9H,10H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQQBUOEJZXEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660122 | |

| Record name | Potassium [4-(benzyloxy)-2-methylphenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-43-7 | |

| Record name | Borate(1-), trifluoro[2-methyl-4-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [4-(benzyloxy)-2-methylphenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate, often abbreviated as KBMPT, is a specialized organoboron compound that has garnered attention in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This article explores its biological activity, synthesis, applications, and relevant case studies.

KBMPT is synthesized through the reaction of 4-benzyloxy-2-methylphenylboronic acid with potassium trifluoroborate. This compound is characterized by its trifluoroborate moiety, which enhances its reactivity in forming carbon-carbon bonds under mild conditions. The general reaction can be represented as follows:

This reaction pathway highlights its utility in generating biaryl compounds essential for pharmaceuticals and agrochemicals.

Enzymatic Inhibition

Recent studies have indicated that organotrifluoroborates, including KBMPT, exhibit inhibitory effects on serine proteases such as trypsin and α-chymotrypsin. These compounds act as non-covalent, competitive inhibitors, suggesting potential applications in therapeutic contexts where modulation of protease activity is desired .

Applications in Organic Synthesis

KBMPT is primarily utilized as a reagent in various organic synthesis reactions, particularly:

- Suzuki-Miyaura Couplings : It serves as a boron source for forming C–C bonds.

- Nitrosation Reactions : KBMPT can be used to synthesize nitrosated products efficiently under optimized conditions .

The versatility of KBMPT makes it a valuable tool in both academic research and industrial applications.

Case Study 1: Nitrosation of Organotrifluoroborates

In a study focused on the nitrosation of organotrifluoroborates using sodium nitrite, potassium (4-(benzyloxy)phenyl)trifluoroborate was successfully converted into various nitrogen-containing compounds with high yields. The optimized conditions allowed for an efficient transformation with minimal byproducts .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Nitrosated product A | 89% | Heptane:H2O at 50 °C |

| Nitrosated product B | 86% | Two-step procedure |

This case study underscores the utility of KBMPT in generating complex organic molecules through straightforward methodologies.

Case Study 2: Borylation Reactions

Another investigation demonstrated the efficacy of KBMPT in a transition-metal-free borylation reaction of aryl bromides. The reaction proceeded smoothly at mild temperatures, showcasing high functional group tolerance and providing a simple route to arylboronic acids without requiring extensive purification steps .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

KBMPT is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boron compounds with halides or pseudohalides in the presence of a palladium catalyst. The general reaction scheme can be represented as follows:

This reaction is essential for synthesizing biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .

Advantages Over Traditional Boron Compounds

Compared to traditional boronic acids and esters, KBMPT offers several advantages:

- Stability : It is moisture- and air-stable, making it easier to handle.

- Versatility : It can participate in various C–C bond-forming reactions under mild conditions.

- Selectivity : It allows for selective functionalization of aryl groups without significant side reactions .

Material Science

In material science, KBMPT has potential applications due to its ability to form stable polymers and materials through cross-linking reactions. Its unique structure can enhance the properties of materials by introducing functionality that can be tailored for specific applications.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of KBMPT in synthesizing various biaryl compounds through Suzuki-Miyaura coupling. The researchers optimized conditions such as temperature and solvent choice to achieve high yields (up to 90%) of the desired products. The study highlighted KBMPT's role in facilitating these reactions under mild conditions without requiring extensive purification steps .

Case Study 2: Functionalization of Organotrifluoroborates

Another research article explored the use of KBMPT for the selective nitrosation of organotrifluoroborates. The study showcased how KBMPT could be converted into nitroso derivatives using nitrosonium tetrafluoroborate, demonstrating its versatility beyond simple coupling reactions. The yields were reported to be excellent, showcasing KBMPT's potential in synthesizing nitrogen-containing compounds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Stability and Reactivity

- Electron-Donating vs. In contrast, chloro substituents (e.g., in Potassium (2,4-dichlorophenyl)trifluoroborate) increase electrophilicity, favoring nucleophilic attack but may reduce stability under basic conditions . Methyl groups (as in Potassium trifluoro(p-tolyl)borate) provide steric protection to the boron center, reducing side reactions like protodeboronation .

Steric Effects :

- The ortho-methyl group in the target compound introduces steric hindrance, which may slow transmetallation steps in cross-couplings compared to para-substituted analogs (e.g., Potassium (4-(benzyloxy)phenyl)trifluoroborate) .

Preparation Methods

General Synthetic Strategy

The preparation typically involves two main stages:

- Stage 1: Synthesis of the corresponding arylboronic acid or boronate ester intermediate.

- Stage 2: Conversion of the boronic acid/ester to the potassium trifluoroborate salt by treatment with potassium hydrogen difluoride (KHF₂).

This approach provides a stable, crystalline organotrifluoroborate salt suitable for storage and subsequent cross-coupling reactions.

Preparation of Arylboronic Acid or Boronate Ester Intermediate

The starting material is often a substituted aryl halide or aryl ketone derivative, such as 4-benzyloxy-2-methylphenyl precursors. A common method involves:

- Lithiation or Directed Metalation: The aryl substrate is treated with a strong base (e.g., n-BuLi) to generate an aryl lithium intermediate.

- Borylation: The aryl lithium species is reacted with a boron electrophile such as trialkyl borates (e.g., B(OMe)₃) or pinacol borane (B₂pin₂) to form the boronic acid or boronate ester.

For example, copper-catalyzed diboration of aldehydes followed by conversion to potassium trifluoroborates has been reported with high yields (up to 98%) and tolerance of various functional groups including benzyloxy substituents.

Conversion to Potassium Trifluoroborate Salt

The boronic acid or boronate ester intermediate is treated with potassium hydrogen difluoride (KHF₂) to form the corresponding potassium trifluoroborate salt. This step involves:

- Reaction Conditions: Typically performed in aqueous or mixed aqueous-organic solvents at room temperature or mild heating.

- Mechanism: The KHF₂ provides fluoride ions that replace the boronic acid hydroxyl groups, forming the trifluoroborate anion which complexes with potassium.

- Advantages: The trifluoroborate salts are air- and moisture-stable solids, facilitating handling and storage.

This method has been broadly applied to various aryl and alkyl boronic acids and esters, including those with benzyloxy substituents similar to the target compound.

Specific Example: Preparation of 4-Benzyloxyphenyl Intermediates

A related synthetic route reported in patent literature details the preparation of 4-benzyloxyphenyl derivatives which can be adapted for the trifluoroborate synthesis:

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | α-Bromo-4-benzyloxypropiophenone, 4-benzyloxyaniline, sodium carbonate, ethanol, reflux 5 h | Formation of N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone intermediate | 85 | Product isolated by filtration |

| 2 | Intermediate, 4-benzyloxyaniline hydrochloride, propan-2-ol, 110-115°C, inert atmosphere, 5 h | Cyclization to 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 75-80 | Crystallized product, purified by recrystallization |

This synthetic approach emphasizes the use of organic solvents such as ethanol and propan-2-ol, bases like sodium carbonate or triethylamine, and controlled heating under inert atmosphere to achieve high purity intermediates suitable for further functionalization.

Optimization and Catalysis Details

- Catalysts: Copper catalysts are used for diboration steps, facilitating the addition of boron groups to aldehydes or ketones under mild conditions.

- Solvents: Common solvents include toluene, ethanol, methyltetrahydrofuran, and mixtures of polar/non-polar solvents (e.g., ethyl acetate-ethanol) for recrystallization.

- Bases: Triethylamine, sodium carbonate, and DIPEA are employed to neutralize acids and promote reactions.

- Temperature: Reactions typically occur between room temperature and 120°C, often under inert atmosphere to prevent oxidation.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 4-benzyloxy-2-methylphenyl halides or ketones | Purity affects yield |

| Borylation reagent | B(OMe)₃, B₂pin₂ | Copper-catalyzed diboration preferred |

| Solvent | Toluene, ethanol, methyltetrahydrofuran | Solvent choice affects reaction rate |

| Base | Triethylamine, sodium carbonate, DIPEA | Neutralizes acid byproducts |

| Temperature | 25–120°C | Depends on step |

| Conversion to trifluoroborate | KHF₂ in aqueous or mixed solvent | Forms stable potassium trifluoroborate salt |

| Yield | 75–98% overall | High yields reported with optimized conditions |

Research Findings and Considerations

- The benzyl protecting group (benzyloxy) stabilizes intermediates and prevents β-hydride elimination during cross-coupling reactions, which is advantageous for downstream applications.

- The potassium trifluoroborate salts derived are bench-stable solids, facilitating storage and handling without special precautions.

- The synthetic routes are adaptable to various substituted aryl systems, allowing for broad applicability in medicinal and materials chemistry.

Q & A

Q. What are the primary synthetic routes and characterization methods for Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate?

Methodological Answer: The synthesis typically involves nucleophilic substitution (SN2) of a brominated precursor with potassium alkoxides or aryloxides. For example, potassium bromomethyltrifluoroborate can react with substituted phenols under optimized conditions (3 equivalents of alkoxide, 24–72 hours, ambient temperature) . Purification challenges due to low solubility in organic solvents are addressed via continuous Soxhlet extraction . Characterization employs NMR, NMR, and NMR to confirm structural integrity and monitor hydrolysis intermediates .

Q. How does the stability of this compound compare to aryl boronic acids in aqueous media?

Methodological Answer: Trifluoroborate salts are hydrolytically stable compared to boronic acids, which rapidly protodeboronate. In aqueous tetrahydrofuran (THF), trifluoroborates slowly hydrolyze to aryl boronic acids () and fluoride ions, requiring basic conditions (e.g., KCO, CsCO) for equilibration with boronate intermediates (). Stability is pH-dependent: neutral aqueous solutions minimize hydrolysis, while high-pH conditions accelerate boronate formation .

Q. What are the most common applications of this compound in cross-coupling reactions?

Methodological Answer: The compound is primarily used in Suzuki-Miyaura (SM) couplings to synthesize biaryls or heterobiaryls. Its stability allows for handling in air, unlike boronic acids. For example, coupling with aryl bromides in THF/water (10:1) at 55°C achieves >95% yield with minimal side products (e.g., <2% protodeboronation) . It also participates in carbonylative couplings to generate ketones under CO atmosphere .

Advanced Research Questions

Q. What is the mechanistic role of endogenous aryl boronic acids and fluoride in SM couplings involving trifluoroborates?

Methodological Answer: Trifluoroborates hydrolyze in situ to generate aryl boronic acids () and fluoride. Fluoride activates the palladium catalyst by forming intermediates, accelerating oxidative addition and transmetalation. Simultaneously, boronic acids act as transmetalating species, while excess fluoride suppresses side reactions (e.g., homocoupling) by stabilizing reactive intermediates . Base titration studies using NMR reveal equilibrium between , , and , influencing catalytic turnover .

Q. How can reaction conditions be optimized to minimize protodeboronation and other side reactions?

Methodological Answer:

- Solvent System: Aqueous THF (10:1) enhances solubility of boronic acids and fluoride, reducing aggregation and side reactions compared to toluene/water .

- Base Selection: Weak bases (e.g., KCO) slow hydrolysis, while strong bases (e.g., KOH) accelerate protodeboronation. Base titration (monitored by NMR) identifies optimal stoichiometry .

- Temperature Control: Reactions at 55°C reduce prolonged exposure to hydrolysis, improving coupling efficiency .

Q. How can researchers address contradictions in reaction yields caused by varying hydrolysis rates?

Methodological Answer: Contradictory yields often stem from incomplete hydrolysis of trifluoroborates or competing protodeboronation. Strategies include:

- Kinetic Monitoring: Use NMR to track hydrolysis progress and adjust reaction time or base concentration .

- Additives: Adding KF (1–2 equiv) stabilizes boronate intermediates, suppressing premature protodeboronation .

- Statistical Analysis: Multivariate analysis (e.g., DOE) identifies critical parameters (base strength, solvent ratio) affecting yield consistency .

Q. What advanced applications exist beyond SM coupling, such as in radiochemistry or materials science?

Methodological Answer: Trifluoroborates are used in -labeling for PET imaging due to their stability and rapid -incorporation via isotopic exchange. For example, prostate-specific membrane antigen (PSMA) probes are synthesized in one-step -labeling with trifluoroborate scaffolds, achieving high tumor-to-background ratios in preclinical models . In materials science, their thermal stability enables incorporation into metal-organic frameworks (MOFs) for catalytic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.